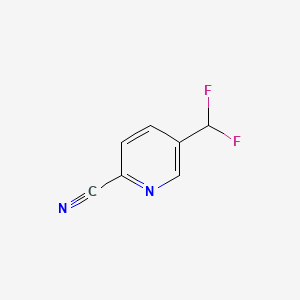

5-(Difluoromethyl)picolinonitrile

カタログ番号 B580373

CAS番号:

1211540-57-6

分子量: 154.12

InChIキー: JSTITLJMBYUEOW-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

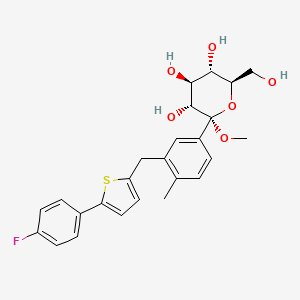

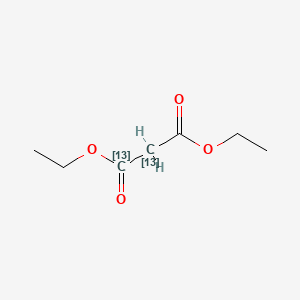

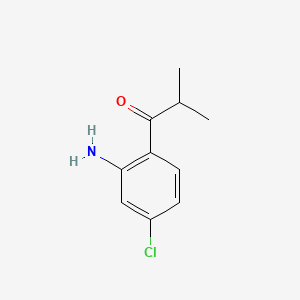

5-(Difluoromethyl)picolinonitrile is a chemical compound with the molecular formula C7H4F2N2 . It has a molecular weight of 154.12 . The compound is also known by other names such as 5-(Difluoromethyl)-2-pyridinecarbonitrile and 5-Difluoromethyl-pyridine-2-carbonitrile .

Molecular Structure Analysis

The InChI code for 5-(Difluoromethyl)picolinonitrile is 1S/C7H4F2N2/c8-7(9)5-1-2-6(3-10)11-4-5/h1-2,4,7H . This indicates that the compound has a pyridine ring with a difluoromethyl group attached to the 5th carbon and a nitrile group attached to the 2nd carbon .Physical And Chemical Properties Analysis

5-(Difluoromethyl)picolinonitrile is a white to yellow solid . It should be stored at a temperature between 2-8°C . Other physical and chemical properties such as density, boiling point, and melting point are not available .科学的研究の応用

- Scientific Field : Chemistry

- Application Summary : This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

- Methods of Application : The process involves the transfer of CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .

- Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

- Scientific Field : Chemistry

- Application Summary : This process involves the functionalization of 3-(difluoromethyl)pyridine via direct deprotonation of -CHF2 with a lithiated base and subsequent trapping with various electrophiles in THF .

- Methods of Application : In situ quench gives access to 3-pyridyl-CF2-SiMe2Ph as a new silylated compound, which can be post-functionalized with a fluoride source to obtain a larger library of 3-(difluoroalkyl)pyridines that were not accessible via direct deprotonation .

- Results or Outcomes : The introduction of fluorine atoms or fluorinated functional groups can have a profound impact on the physical, chemical, and biological properties of molecules .

Late-stage difluoromethylation

Deprotonative Functionalization of the Difluoromethyl Group

Safety And Hazards

特性

IUPAC Name |

5-(difluoromethyl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-7(9)5-1-2-6(3-10)11-4-5/h1-2,4,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTITLJMBYUEOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Difluoromethyl)picolinonitrile | |

Citations

For This Compound

1

Citations

V Bacauanu - 2021 - search.proquest.com

Photoredox catalysis represents the use of photo-excitable molecules to activate substrates via single-electron transfer. The strong redox properties of photocatalysts enable oxidation …

Number of citations: 0

search.proquest.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

3-Buten-2-one, 4-(1-pyrrolidinyl)- (8CI,9CI)

19352-94-4

3-Hydrazinyl-6-(trifluoromethyl)pyridazine

1161005-11-3

Diethyl malonate-1,2-13C2

53051-82-4

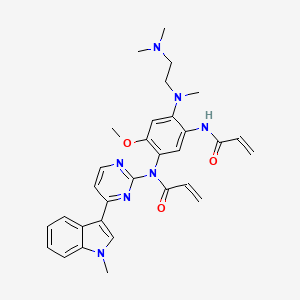

![(2R,4R)-4-butyl-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B580309.png)

![(2S,3R,4S,5R,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B580310.png)